![molecular formula C10H11BrFNO2S B1407717 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1446236-35-6](/img/structure/B1407717.png)
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Overview
Description
“1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” is a chemical compound that belongs to the class of pyrrolidines. It has a molecular formula of C10H11BrFNO2S and a molecular weight of 308.17 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-bromo-4-fluorobenzene-1-sulfonyl chloride with pyrrolidine . This reaction can be carried out in dichloromethane at 0 - 20℃ . The mixture is stirred at 0 C for 30 minutes and then at room temperature overnight. The reaction mixture is then diluted with dichloromethane, washed with 1% HCl solution and water, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the title compound .
Molecular Structure Analysis
The molecular structure of “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” consists of a pyrrolidine ring which is a five-membered ring with nitrogen as one of the members. The pyrrolidine ring is sulfonylated at one position and is attached to a 3-Bromo-4-fluorophenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” include a molecular weight of 308.17 g/mol . It has a molecular formula of C10H11BrFNO2S . The exact mass is 302.99286 g/mol and the monoisotopic mass is 302.992859 Da .
Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives are known for their significance in drug discovery, particularly as components of skeletal structures in medicinal compounds. They can offer better in vitro potency and efficacy profiles .
Chemical Biology
Sulfonyl compounds have widespread applications in chemical biology due to their reactivity and ability to form stable structures with biological molecules .
Material Science
In material science, these compounds can be used to modify materials at the molecular level to enhance their properties or create new materials with desired characteristics .
Analytical Chemistry
Pyrrolidine derivatives can be used as standards or reagents in analytical chemistry to identify or quantify substances .
Synthesis of Complex Molecules
The compound’s sulfonyl group can act as a leaving group or a reactive site for further chemical transformations, making it useful in the synthesis of more complex molecules .
Future Directions
The future directions for “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” could involve further exploration of its potential applications in drug discovery, given the versatility of the pyrrolidine scaffold . Further studies could also investigate its physicochemical properties, biological activities, and safety profile.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies on “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine”, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is a common feature in many bioactive molecules, and its presence can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to have a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYSDHKHJFGFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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